molecular formula C7H13BrO2 B1610555 Ethyl 4-bromo-2-methylbutanoate CAS No. 2213-09-4

Ethyl 4-bromo-2-methylbutanoate

Cat. No.: B1610555
CAS No.: 2213-09-4
M. Wt: 209.08 g/mol
InChI Key: FYLONIWABFGHJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-bromo-2-methylbutanoate is a useful research compound. Its molecular formula is C7H13BrO2 and its molecular weight is 209.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

Ethyl 4-bromo-2-methylbutanoate (C7H13BrO2) is an organic compound used in various organic synthesis applications due to its versatile reactivity . It is an ester derived from 4-bromo-2-methylbutanoic acid and ethanol. The presence of the bromine atom at the fourth carbon position significantly influences its chemical reactivity and biological properties.

Scientific Research Applications

This compound is primarily intended for research purposes and is not designed for human therapeutic applications or veterinary use.

As a Chemical Intermediate

  • Organic Synthesis: this compound serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals.
  • Synthesis of Pyridine Methylsulfone Hydroxamate LpxC Inhibitors: It can be used to synthesize pyridine methylsulfone hydroxamate LpxC inhibitors for treating bacterial infections.
  • Ester Reduction: this compound can be used in catalytic processes for the partial reduction of esters or lactones to silyl acetals, which upon hydrolysis yield aldehydes .

Biological Applications

  • Enzyme Inhibition and Modulation: Its structure allows it to interact with biological targets, potentially acting as an enzyme inhibitor or modulator. The bromine atom enhances its binding affinity through mechanisms such as halogen bonding and hydrophobic interactions.
  • Anti-Inflammatory Applications: Studies indicate that similar compounds may have applications in treating inflammatory diseases by modulating specific pathways like NLRP3 inflammasome activation. Preliminary studies suggest it may inhibit pro-inflammatory cytokines, reducing inflammation. The methylsulfonyl group is believed to enhance its interaction with biological targets involved in inflammatory pathways.
  • Antimicrobial Activity: Research suggests that this compound exhibits antimicrobial properties against a range of bacterial strains and its structural components suggest potential interactions with bacterial enzymes, which could be leveraged for therapeutic purposes.
  • Anti-Cancer Potential: Studies have indicated that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including interference with cell cycle progression and modulation of signaling pathways involved in cancer cell proliferation.

Other Applications

  • Preparation of Ethyl 4-Bromobutyrate: Used in a one-step method for preparing ethyl 4-bromobutyrate with high yield and purity, useful for industrial large-scale production .
  • Synthesis of Azetidine-2-carboxylic Acid Derivatives: Utilized in the synthesis of azetidine-2-carboxylic acid derivatives .

Properties

CAS No.

2213-09-4

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

ethyl 4-bromo-2-methylbutanoate

InChI

InChI=1S/C7H13BrO2/c1-3-10-7(9)6(2)4-5-8/h6H,3-5H2,1-2H3

InChI Key

FYLONIWABFGHJB-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)CCBr

Canonical SMILES

CCOC(=O)C(C)CCBr

Origin of Product

United States

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